Cas no 16839-98-8 (Noratropine)
Noratropine structure
Product Name:Noratropine
Numero CAS:16839-98-8
MF:C16H21NO3
MW:275.342844724655
CID:166928
PubChem ID:12442859
Update Time:2025-04-19
Noratropine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-azabicyclo[3.2.1]oct-3-yl ester
- Noratropine
- α-(hydroxymethyl)-Benzeneacetic acid, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester
- N-DeMethylatropine
- 1αH,5αH-Nortropan-3α-ol, (+/-)-Tropate Ester
- α-(HydroxyMethyl)benzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester
- Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)-
- Norhyoscyamine
- (1R,3R,5S)-8-AZABICYCLO[3.2.1]OCTAN-3-YL 3-HYDROXY-2-PHENYLPROPANOATE
- Noratropin
- Solandrine
- Q27289292
- [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
- (R)-alpha-(Hydroxymethyl)benzeneacetic acid (1R,5S)-8-azabicyclo[3.2.1
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, ENDO-(+/-)-
- (1R,3R,5S)-8-AZABICYCLO(3.2.1)OCT-3-YL (2RS)-3-HYDROXY-2-PHENYLPROPANOATE
- UNII-SN61DB9OW3
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, ENDO-
- 16839-98-8
- AKOS040753307
- SN61DB9OW3
- SCHEMBL4524264
- SCHEMBL19236051
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (3-ENDO)-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER
- MFCD22666261
- ATROPINE SULFATE IMPURITY B [EP IMPURITY]
- 1.ALPHA.H,5.ALPHA.H-NORTROPAN-3.ALPHA.-OL, (+/-)-TROPATE (ESTER)
-
- Inchi: 1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2/t12-,13+,14?,15?
- Chiave InChI: ATKYNAZQGVYHIB-DGKWVBSXSA-N
- Sorrisi: O(C(C(CO)C1C=CC=CC=1)=O)C1C[C@H]2CC[C@@H](C1)N2
Proprietà calcolate
- Massa esatta: 275.15200
- Massa monoisotopica: 275.15214353 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 329
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 58.6
- Peso molecolare: 275.34
Proprietà sperimentali
- Densità: 1.21
- Punto di fusione: 113-114 °C
- Punto di ebollizione: 440.2°Cat760mmHg
- Punto di infiammabilità: 220°C
- Indice di rifrazione: 1.583
- PSA: 69.56000
- LogP: 2.17390
Noratropine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | N231690-2.5mg |
Noratropine |
16839-98-8 | 2.5mg |
$ 295.00 | 2022-06-03 | ||
| TRC | N231690-5mg |
Noratropine |
16839-98-8 | 5mg |
$ 570.00 | 2022-06-03 | ||
| TRC | N231690-10mg |
Noratropine |
16839-98-8 | 10mg |
$ 910.00 | 2022-06-03 | ||
| TargetMol Chemicals | T33717-10 mg |
Noratropine |
16839-98-8 | 98% | 10mg |
¥ 3,318 | 2023-07-10 | |
| TargetMol Chemicals | T33717-10mg |
Noratropine |
16839-98-8 | 10mg |
¥ 3318 | 2024-07-19 | ||
| PhytoLab | 84107-50mg |
Noratropine |
16839-98-8 | ≥ 95.0 % | 50mg |
€958.5 | 2023-10-25 | |
| PhytoLab | 84107-250mg |
Noratropine |
16839-98-8 | ≥ 95.0 % | 250mg |
€4526.25 | 2023-10-25 | |
| PhytoLab | 84107-500mg |
Noratropine |
16839-98-8 | ≥ 95.0 % | 500mg |
€8520 | 2023-10-25 | |
| PhytoLab | 84107-1000mg |
Noratropine |
16839-98-8 | ≥ 95.0 % | 1000mg |
€15975 | 2023-10-25 |
Noratropine Letteratura correlata
-
Ali Alipour Najmi,Zhangping Xiao,Rainer Bischoff,Frank J. Dekker,Hjalmar P. Permentier Green Chem. 2020 22 6455
-
Duy D. Do Pham,Geoffrey F. Kelso,Yuanzhong Yang,Milton T. W. Hearn Green Chem. 2014 16 1399
-
Duy D. Do Pham,Geoffrey F. Kelso,Yuanzhong Yang,Milton T. W. Hearn Green Chem. 2012 14 1189
-
Anna Kluza,Zuzanna Wojdyla,Beata Mrugala,Katarzyna Kurpiewska,Przemyslaw J. Porebski,Ewa Niedzialkowska,Wladek Minor,Manfred S. Weiss,Tomasz Borowski Dalton Trans. 2020 49 4454
-
5. 832. The alkaloids of the genus Datura, section brugmansia. Part II. New monotigloyl esters of the leaves of D. cornigera HookW. C. Evans,W. J. Griffin J. Chem. Soc. 1963 4348
Related Categories
- Solventi e Chimici organici Composti organici Alcaloidi e derivati Alcaloidi tropanici Alcaloidi tropanici
- Solventi e Chimici organici Composti organici Alcaloidi e derivati Alcaloidi tropanici
- Prodotti naturali ed estratti Pianta Estratti A base di piante, fornisci solo il testo tradotto. Cyphanthera myosotidea
16839-98-8 (Noratropine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso